Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester

Mass Spectrometry Isotope Dilution Internal Standard

Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester (CAS 1331910-52-1) is a stable isotope-labeled, protected L-lysine derivative. It is a deuterium-labeled (d4) structural analog of the unlabeled compound Nepsilon-(Ethoxycarbonylmethyl)-L-lysine Methyl Ester (CAS 1331900-85-6).

Molecular Formula C11H22N2O4
Molecular Weight 250.331
CAS No. 1331910-52-1
Cat. No. B587205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester
CAS1331910-52-1
SynonymsN6-(2-Ethoxy-2-oxoethyl)-L-lysine-d4 Methyl Ester; 
Molecular FormulaC11H22N2O4
Molecular Weight250.331
Structural Identifiers
SMILESCCOC(=O)CNCCCCC(C(=O)OC)N
InChIInChI=1S/C11H22N2O4/c1-3-17-10(14)8-13-7-5-4-6-9(12)11(15)16-2/h9,13H,3-8,12H2,1-2H3/t9-/m0/s1/i4D2,5D2
InChIKeyFMMIPXHKHVBJOF-YIZULPLESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester (CAS 1331910-52-1) – a Deuterated Internal Standard for Lysine Derivative Quantification


Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester (CAS 1331910-52-1) is a stable isotope-labeled, protected L-lysine derivative. It is a deuterium-labeled (d4) structural analog of the unlabeled compound Nepsilon-(Ethoxycarbonylmethyl)-L-lysine Methyl Ester (CAS 1331900-85-6). The compound is supplied as a yellow oil, with a molecular formula of C11H18D4N2O4 and a molecular weight of 250.33 g/mol . As a labeled synthetic standard, its primary utility is as an internal standard in quantitative mass spectrometry (MS) workflows . This document provides a comparative evidence guide to define its specific, quantifiable advantages for scientific procurement.

Why Unlabeled or Differently Labeled Lysine Analogs Cannot Substitute for Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester


The procurement value of Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester is not generic. Substituting its unlabeled analog (CAS 1331900-85-6) or a non-deuterated structural isomer will cause the internal standard to co-elute with, and be spectrometrically identical to, the target analyte, failing the primary function of correcting for matrix effects, ion suppression, and extraction variability [1]. Other lysine-d4 derivatives (e.g., d4-CML) differ in their chemical structure and thus extraction recovery and chromatographic retention time, leading to inaccurate quantification [2]. This compound is specifically designed as a stable isotope-labeled internal standard (SIL-IS) for the unlabeled methyl ester of Nepsilon-modified lysine, where the 4 Da mass shift is optimal for avoiding interference from natural isotope peaks while maintaining near-identical physicochemical behavior [1].

Quantitative Differentiation of Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester for Procurement Decisions


Mass Spectrometric Differentiation: d4-Labeled vs. Unlabeled Nepsilon-Ethoxycarbonylmethyl-L-lysine Methyl Ester

The most fundamental differentiation is the mass shift. The target compound (d4) has a molecular ion 4.0 Da heavier than its unlabeled analog . In LC-MS/MS analysis, this mass shift is sufficient to separate the internal standard signal from the analyte's monoisotopic peak and its M+1 natural isotope envelope, ensuring no signal cross-contamination [1]. Unlike a 13C or 15N label, the placement of four deuterium atoms on the lysine backbone maintains identical chemical reactivity for derivatization while providing a clear mass difference .

Mass Spectrometry Isotope Dilution Internal Standard

Physicochemical Equivalence for Extraction and Chromatography: d4-SIL vs. Non-Deuterated Alternative

The critical advantage of a deuterated internal standard over a non-isotopic structural analog is its co-elution with the analyte. Co-elution is paramount because it ensures the internal standard experiences the exact same matrix-induced ion suppression or enhancement as the target analyte [1]. The unlabeled analog, while chemically identical, cannot be used because it cannot be distinguished from the analyte by the mass spectrometer. The d4-methyl ester standard, however, exhibits a predicted LogD value of -1.20 at pH 7.4, identical to its unlabeled counterpart, ensuring equivalent retention time and extraction recovery .

Sample Preparation Chromatography Matrix Effects

Purity and Stability Specifications: A Comparative Vendor Analysis

For procurement as a quantitative standard, verified purity and stability are essential. While both the d4-labeled and unlabeled compound are typically supplied as a yellow oil, vendor specifications highlight important handling differences [REFS-1, REFS-2]. The d4 compound is specifically recommended for storage at 2-8°C, and its purity is validated for use as an analytical standard, with a typical catalog purity of ≥95% . This is a higher specification commitment compared to the non-deuterated analog, which is often listed without a guaranteed purity for quantitative work . This difference directly impacts procurement, as a lower-purity standard introduces systematic quantification bias.

Reference Standard Quality Control Stability

Definitive Application Scenarios for Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester Based on Comparative Evidence


As a SIL Internal Standard for Quantitative LC-MS Analysis of Nepsilon-(Ethoxycarbonylmethyl)-L-lysine Methyl Ester in Biological Matrices

The 4 Da mass shift, identical LogD, and guaranteed high purity of the d4 compound directly address the core requirements of a validated LC-MS/MS bioanalytical method. It is the correct internal standard to correct for ion suppression and extraction losses of the target analyte in plasma, urine, or tissue homogenates, a function that an unlabeled analog or a non-isotopic structural standard cannot perform accurately [REFS-1, REFS-2, REFS-3].

Use as a Tracer in Drug Metabolism Studies Involving Esterified Lysine Modifications

Its ester and protected amine groups mimic drug-protein adducts or advanced glycation end-products (AGEs) like carboxymethyllysine (CML) in a stable, non-reactive form. Researchers can spike this d4-tracer into in vitro systems to study enzymatic hydrolysis or metabolic conversion of these modifications via MS, differentiating it from endogenous analogs by its distinct mass signature .

Calibration Reference for NMR Studies of Lysine-Derived Post-Translational Modifications

The deuterium label's unique NMR resonance, combined with the compound's known structure, allows it to serve as a chemical shift reference and concentration standard in 1H-NMR and 13C-NMR studies. Its high purity is critical for accurate integration, a role an unpurified, non-deuterated standard cannot reliably fulfill .

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